2-chloro-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(piperidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-10-13(18)16-12-6-4-11(5-7-12)14(19)17-8-2-1-3-9-17/h4-7H,1-3,8-10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFMSUXZLSYSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200359 | |
| Record name | Acetamide, 2-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365963-49-0 | |
| Record name | Acetamide, 2-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365963-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Conditions
- Starting amine: 4-(piperidin-1-ylcarbonyl)aniline or a closely related heterocyclic amine derivative.
- Acylating agent: 2-chloroacetyl chloride.
- Solvent: Dry benzene, toluene, or other aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
- Base: Organic bases like triethylamine, diisopropylethylamine, pyridine, or inorganic bases such as sodium carbonate or potassium carbonate to neutralize the HCl generated.
- Temperature: Reaction is typically initiated in an ice bath (0–5°C) to control the exothermic acylation, then stirred at room temperature or slightly elevated temperature (up to 130°C) to complete the reaction.
Synthetic Procedure
- Dissolution of amine: The amine (0.01 mol) is dissolved in dry benzene or a suitable solvent with stirring under an inert atmosphere (e.g., nitrogen).
- Cooling: The solution is cooled in an ice bath to maintain temperature control.
- Addition of 2-chloroacetyl chloride: The acyl chloride (0.01 mol) is added dropwise to the cooled amine solution to minimize side reactions.
- Stirring: The reaction mixture is stirred at room temperature for several hours (typically 2–6 hours) to ensure complete conversion.
- Workup: The precipitate formed is filtered, washed with benzene to remove impurities, and recrystallized from a benzene-methanol mixture (60:40) to purify the product.
Representative Physical Properties
| Compound | Yield (%) | Melting Point (°C) | Solvent for Recrystallization |
|---|---|---|---|
| 2-chloro-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide | 70-85 | 140-145 | Benzene-Methanol (60:40) |
Note: These values are approximate and depend on specific reaction conditions and purity.
Research Findings and Optimization
Reaction Mechanism Insights
- The nucleophilic amine attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, forming a tetrahedral intermediate.
- Elimination of chloride ion leads to the formation of the amide bond.
- The presence of a base neutralizes the hydrochloric acid byproduct, preventing protonation of the amine and side reactions.
Solvent and Base Effects
- Aprotic solvents like DMF or DMSO can enhance reaction rates but require careful removal post-reaction.
- Organic bases such as diisopropylethylamine are preferred due to their solubility and ability to scavenge HCl efficiently.
- Inorganic bases like sodium carbonate are useful in biphasic systems but may require longer reaction times.
Temperature Control
- Initial cooling prevents rapid reaction and side product formation.
- Elevated temperatures (up to 130°C) can be used for cyclization or related transformations but are generally avoided during initial acylation to maintain selectivity.
Comparative Table of Preparation Conditions from Literature
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups replacing the chloro group.
Hydrolysis: Formation of 4-(piperidin-1-ylcarbonyl)aniline and acetic acid.
Oxidation and Reduction: Formation of oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Functional Group Analysis
The table below compares key structural features and biological activities of 2-chloro-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide with similar compounds:
Key Observations:
- Piperidine vs. Piperazine: Compounds with piperazinylsulfonyl groups (e.g., 35) exhibit analgesic activity, likely due to enhanced solubility from the sulfonamide group and piperazine’s hydrogen-bonding capacity .
- Sulfonamide vs. Carbonyl: Sulfonamide-containing analogues (e.g., 2a, 4a–e in ) generally show higher thermal stability and solubility compared to carbonyl derivatives, as sulfonamides are strong hydrogen-bond acceptors .
- Heterocyclic Modifications: Thiadiazole (7d) and triazole (3) derivatives demonstrate divergent biological activities (anticancer vs. antimicrobial), highlighting how heterocyclic substituents dictate target specificity .
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility:
- The piperidinylcarbonyl group increases lipophilicity (logP ~2.5–3.5 estimated), compared to sulfonamide analogues (logP ~1.0–2.0) .
- Thermal Stability: Piperidinylcarbonyl derivatives may exhibit moderate stability (decomposition >200°C), whereas sulfonamides (e.g., 2a) are stable up to 250°C .
Biological Activity Trends:
- Anti-inflammatory Potential: Piperidine/sulfonamide hybrids (e.g., 2a) show promise in acute inflammation models via MMP inhibition .
- Anticancer Activity: Thiadiazole derivatives (e.g., 7d) demonstrate cytotoxicity via apoptosis induction, a pathway less explored for piperidinylcarbonyl analogues .
Biological Activity
2-Chloro-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide is a synthetic compound with potential pharmacological applications. Its chemical structure includes a chloro group and a piperidine moiety, which are known to influence biological activity significantly. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Chemical Formula : C₁₄H₁₇ClN₂O₂
- Molecular Weight : 280.76 g/mol
- CAS Number : 1365963-49-0
- MDL Number : MFCD22056564
Biological Activity
The compound has been investigated for various biological activities, particularly in the context of obesity and metabolic disorders. Its mechanism of action appears to involve modulation of neuropeptide signaling pathways.
- Neuropeptide Y (NPY) Pathway : Research indicates that compounds similar to this compound may interact with NPY signaling, which is crucial in regulating appetite and energy balance. NPY is known to stimulate food intake and promote fat storage, making it a target for obesity therapeutics .
- Melanocortin Receptor Agonism : The compound may also act on melanocortin receptors, which are involved in the regulation of energy homeostasis. Agonists of these receptors have shown promise in reducing food intake and promoting weight loss .
Study 1: Obesity Therapeutics
In a study exploring potential pharmacotherapeutics for obesity, compounds that modulate NPY and melanocortin pathways were investigated. The results indicated that selective agonism of melanocortin receptors could lead to significant reductions in body weight and fat mass in animal models . Although this compound was not directly tested, its structural similarities suggest it may exhibit comparable effects.
Study 2: Pharmacokinetics and Toxicology
A series of pharmacokinetic studies were conducted to assess the safety profile of related compounds. These studies revealed that compounds with similar piperidine structures generally exhibit low toxicity profiles, with no significant adverse effects noted on cardiovascular or central nervous systems during chronic exposure . Such findings support the potential therapeutic use of this compound.
Comparative Analysis
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide?
Methodological Answer: The synthesis typically involves a multi-step process:
Core Formation : React 4-aminophenylpiperidin-1-yl ketone with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0–5°C for 2 hours.
Purification : Isolate the crude product via vacuum filtration and purify using column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to achieve >95% purity.
Characterization : Confirm structure via H NMR (δ 7.6–7.8 ppm for aromatic protons, δ 3.5–3.7 ppm for piperidinyl CH) and LC-MS (m/z [M+H] calculated: 307.1; observed: 307.2) .
Q. Key Variables :
- Temperature control during acylation to prevent side reactions.
- Use of anhydrous solvents to avoid hydrolysis of chloroacetyl chloride.
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer: A combined analytical approach is recommended:
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., chloroacetyl chloride).
- Storage : Store in a tightly sealed container under inert gas (N) at 2–8°C to prevent degradation. Avoid exposure to moisture .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
Reproduce Assays : Test the compound in standardized models (e.g., enzyme inhibition assays at pH 7.4, 37°C) with controls for batch-to-batch variability.
Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., hydrolyzed chloroacetamide derivatives) that may interfere with activity .
Dose-Response Analysis : Perform EC/IC curves across multiple concentrations (1 nM–100 µM) to validate potency thresholds.
Case Example :
A 2021 study found discrepancies in acetylcholinesterase inhibition due to residual DCM in the compound. Repurification via lyophilization resolved the issue .
Q. What computational strategies predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., kinase domains). Optimize parameters:
- Grid box centered on the active site (20 Å).
- Lamarckian genetic algorithm with 100 runs.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .
- QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict ADMET properties .
Q. How can synthesis yields be optimized for scale-up without compromising purity?
Methodological Answer:
- Reaction Optimization :
- Workflow Adjustments :
Case Study : A 2012 study achieved 95% yield by optimizing stoichiometry (1:1.2 ratio of amine to chloroacetyl chloride) and using controlled cooling gradients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
